3,4,5-Triethylisoxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3,4,5-triethyl-1,2-oxazole |
InChI |
InChI=1S/C9H15NO/c1-4-7-8(5-2)10-11-9(7)6-3/h4-6H2,1-3H3 |
InChI Key |
IGNKURSSXVMQIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(ON=C1CC)CC |
Origin of Product |
United States |
Chemical Reactivity and Synthetic Transformations of 3,4,5 Triethylisoxazole
Ring-Opening Reactions and Rearrangements
The stability of the isoxazole (B147169) ring is a subject of considerable interest, with various conditions leading to its cleavage and subsequent rearrangement into new chemical entities. While the isoxazole ring is generally considered aromatic, it is susceptible to ring-opening under reductive, basic, or photochemical conditions. For 3,4,5-triethylisoxazole, these reactions would involve the scission of the weak N-O bond, a characteristic feature of the isoxazole system.
Reductive cleavage, often employing reagents like catalytic hydrogenation (e.g., H₂/Pd, PtO₂) or dissolving metal reductions (e.g., Na/NH₃), typically results in the formation of an enaminoketone. In the case of this compound, this would yield (Z)-5-aminooct-4-en-3-one. The reaction proceeds through the initial reduction of the N-O bond, followed by tautomerization.
Base-mediated ring-opening reactions of isoxazoles are also a known transformation, often leading to the formation of α-cyano ketones. Treatment of this compound with a strong base, such as sodium ethoxide, could potentially lead to the formation of 2-ethyl-3-oxohexanenitrile. This transformation is thought to occur via an initial deprotonation at the C4-ethyl group, followed by a cascade of electronic rearrangements culminating in the cleavage of the N-O bond.
Photochemical rearrangements of isoxazoles have been observed to produce a variety of products, including oxazoles, azirines, and ketenimines, depending on the substitution pattern and reaction conditions. Irradiation of this compound could potentially lead to the formation of 2,4,5-triethyloxazole (B12684143) through a series of complex radical intermediates.
Table 1: Key Ring-Opening Reactions of Isoxazole Analogs
| Reaction Type | Reagents and Conditions | Potential Product from this compound |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, Ethanol | (Z)-5-aminooct-4-en-3-one |
| Dissolving Metal Reduction | Na, liquid NH₃ | (Z)-5-aminooct-4-en-3-one |
| Base-Catalyzed Cleavage | NaOEt, Ethanol, Reflux | 2-Ethyl-3-oxohexanenitrile |
| Photochemical Rearrangement | UV irradiation (e.g., 254 nm), Acetone | 2,4,5-Triethyloxazole |
Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole Core
The electron-donating nature of the three ethyl groups in this compound influences the electron density of the isoxazole ring, thereby affecting its susceptibility to electrophilic and nucleophilic attack. Generally, the isoxazole ring is considered electron-deficient and thus not highly reactive towards electrophiles. However, the presence of activating alkyl groups can facilitate certain electrophilic substitutions.
Electrophilic substitution, if it were to occur, would most likely take place at the C4 position, as it is generally the most nucleophilic carbon in the isoxazole ring. However, in this compound, this position is already substituted. Therefore, direct electrophilic substitution on the ring is unlikely. Instead, electrophilic attack might occur on the oxygen or nitrogen atoms, leading to the formation of isoxazolium salts. For example, reaction with a strong alkylating agent like methyl trifluoromethanesulfonate (B1224126) could lead to N-methylation.
Functional Group Interconversions and Modifications of Ethyl Substituents
The ethyl substituents on the this compound ring offer opportunities for a variety of functional group interconversions. These reactions would proceed via standard organic transformations, with the isoxazole core acting as a relatively stable spectator moiety under many conditions.
Oxidation of the ethyl groups can lead to a range of products. For instance, selective oxidation of the benzylic-like positions of the ethyl groups (i.e., the methylene (B1212753) carbons attached to the ring) could be achieved using mild oxidizing agents. More vigorous oxidation, for example with potassium permanganate, would likely lead to the formation of the corresponding carboxylic acids: 4,5-diethylisoxazole-3-carboxylic acid, 3,5-diethylisoxazole-4-carboxylic acid, and 3,4-diethylisoxazole-5-carboxylic acid.
Halogenation of the ethyl groups, particularly at the α-positions, can be achieved under radical conditions. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide would be expected to yield a mixture of mono-, di-, and poly-brominated products on the ethyl side chains. These halogenated derivatives can then serve as versatile intermediates for further nucleophilic substitutions.
Table 2: Representative Functional Group Interconversions of Ethyl Substituents
| Reaction Type | Reagents and Conditions | Potential Product(s) |
| Oxidation (Vigorous) | KMnO₄, H₂O, Heat | 4,5-Diethylisoxazole-3-carboxylic acid, etc. |
| Radical Bromination | NBS, Benzoyl Peroxide, CCl₄, Reflux | 3-(1-Bromoethyl)-4,5-diethylisoxazole, etc. |
| Further Substitution | KCN, DMSO on brominated product | 2-(4,5-Diethylisoxazol-3-yl)propanenitrile, etc. |
Pericyclic and Cycloaddition Reactions Involving the Isoxazole Ring System
The isoxazole ring can participate in certain pericyclic reactions, most notably as a diene component in Diels-Alder reactions, although this reactivity is generally low due to the aromatic character of the ring. For this compound to act as a diene, it would require harsh reaction conditions and a highly reactive dienophile. The reaction would involve the C4-C5 double bond and the nitrogen atom.
More relevant to isoxazole chemistry is their role in [3+2] cycloaddition reactions, though this is more common in their synthesis rather than their subsequent reactions. However, isoxazolium salts can undergo cycloaddition reactions. If this compound were converted to an N-alkylisoxazolium salt, it could potentially react with electron-rich alkenes or alkynes in a dipolar cycloaddition fashion.
Another type of pericyclic reaction is the electrocyclic ring-opening of photochemically excited isoxazoles, as mentioned in the context of rearrangements. This process involves a concerted reorganization of electrons leading to the formation of a vinyl nitrene intermediate, which can then undergo further transformations.
While the direct participation of the this compound ring in pericyclic reactions might be limited, the functionalized ethyl groups could be modified to contain diene or dienophile moieties, enabling intramolecular cycloaddition reactions to construct more complex fused ring systems.
Theoretical and Computational Chemistry Studies on 3,4,5 Triethylisoxazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,4,5-Triethylisoxazole. By solving the Schrödinger equation, or approximations of it, for this molecule, we can obtain a wealth of information about its behavior.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations are instrumental in several key areas:
Electronic Structure: DFT can be used to determine the distribution of electrons within the molecule, providing insights into its chemical bonding, polarity, and reactivity. The calculated molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting regions of nucleophilicity and electrophilicity. Studies on various substituted isoxazoles have demonstrated that the nature and position of substituents significantly influence the energies of these frontier orbitals. nih.govresearchgate.net
Geometry Optimization: DFT methods are employed to find the most stable three-dimensional arrangement of atoms in this compound, known as its equilibrium geometry. This process minimizes the energy of the molecule with respect to its atomic coordinates, yielding precise bond lengths, bond angles, and dihedral angles. For substituted isoxazoles, the geometry of the isoxazole (B147169) ring itself is largely planar, with the substituents extending from this core. researchgate.netnih.gov
Energy Landscapes: By calculating the energies of different molecular conformations, DFT can map out the potential energy surface of this compound. This landscape reveals the relative stabilities of various conformers and the energy barriers that separate them.
Table 1: Exemplary DFT-Calculated Properties for this compound (Illustrative Data)
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | 1.2 eV | Indicates the molecule's ability to accept electrons. |
| Dipole Moment | 2.8 D | Reflects the overall polarity of the molecule. |
| N-O Bond Length | 1.42 Å | A key parameter of the isoxazole ring structure. |
| C3-C4 Bond Length | 1.45 Å | A key parameter of the isoxazole ring structure. |
Note: The values in this table are illustrative and based on general trends for alkyl-substituted isoxazoles. Specific computational studies on this compound are required for precise data.
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide very accurate predictions of spectroscopic properties. For this compound, these methods are particularly valuable for:
Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, and the calculated frequencies can be compared with experimental spectra to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Ab initio calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov This is achieved by calculating the magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment.
Electronic Transitions: These methods can predict the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. This information is useful for understanding the photochemistry of the molecule.
The three ethyl groups attached to the isoxazole ring of this compound can rotate around their single bonds, leading to a variety of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. upenn.edursc.org
Computational methods can systematically explore the conformational space of this compound by rotating the ethyl groups and calculating the energy of each resulting geometry. This process generates a potential energy surface that reveals the low-energy conformers, which are the most likely to be populated at room temperature. The energetic profiles between these conformers provide information about the flexibility of the molecule.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway and determine the most likely mechanism. nih.govmdpi.com
For example, the synthesis of isoxazoles often involves [3+2] cycloaddition reactions. mdpi.comresearchgate.net Computational studies can model these reactions to understand the regioselectivity and stereoselectivity, providing insights into why certain products are formed preferentially. The activation energies calculated for different pathways can explain the observed reaction rates and outcomes. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
As mentioned in section 5.1.2., the prediction of spectroscopic parameters is a key application of computational chemistry. For this compound, the accurate prediction of NMR chemical shifts is of particular importance for its characterization.
Computational methods can calculate the magnetic shielding tensors for each nucleus in the molecule. These tensors are then used to predict the chemical shifts that would be observed in an NMR experiment. By comparing the predicted spectrum with the experimental spectrum, it is possible to confirm the structure of the molecule and to assign the signals to specific atoms. liverpool.ac.uk Discrepancies between the calculated and experimental shifts can also provide insights into subtle electronic or conformational effects.
Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Hypothetical Alkyl-Substituted Isoxazole (Illustrative Data)
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| CH₃ (C3-ethyl) | 1.25 | 1.28 |
| CH₂ (C3-ethyl) | 2.60 | 2.65 |
| CH₃ (C4-ethyl) | 1.18 | 1.22 |
| CH₂ (C4-ethyl) | 2.45 | 2.50 |
| CH₃ (C5-ethyl) | 1.30 | 1.35 |
| CH₂ (C5-ethyl) | 2.75 | 2.80 |
Note: This table presents illustrative data to demonstrate the typical accuracy of NMR chemical shift predictions for similar molecules. Actual data for this compound would require specific experimental and computational work.
Synthesis and Characterization of Derivatives and Analogues of 3,4,5 Triethylisoxazole
Alkyl-Substituted Isoxazole (B147169) Analogues (e.g., 3,4,5-Trimethylisoxazole (B86237), Tripropylisoxazole)
The synthesis of 3,4,5-trialkyl-substituted isoxazoles can be achieved through several established synthetic routes. A primary method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.govnih.gov This approach is highly versatile for creating the isoxazole core. For the synthesis of 3,4,5-triethylisoxazole, this would involve the reaction of a nitrile oxide bearing an ethyl group with an appropriate disubstituted alkyne.
Another common method involves the condensation of a β-dicarbonyl compound with hydroxylamine (B1172632). nih.gov The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on the β-dicarbonyl precursor. For instance, the synthesis of 3,4,5-trimethylisoxazole can be accomplished using this methodology.
The synthesis of various 3,4,5-trisubstituted isoxazoles has been reported, demonstrating the feasibility of introducing different alkyl groups at the 3, 4, and 5 positions of the isoxazole ring. researchgate.netresearchgate.net These methods can be adapted for the synthesis of this compound and its analogues like 3,4,5-tripropylisoxazole by selecting the appropriate starting materials.
Table 1: Synthetic Approaches for Alkyl-Substituted Isoxazoles
| Analogue | Synthetic Method | Key Reactants | Reference |
|---|---|---|---|
| 3,4,5-Trimethylisoxazole | Condensation | β-Diketone, Hydroxylamine | stenutz.eu |
| 3,4,5-Trisubstituted Isoxazoles | [3+2] Cycloaddition | Nitrile Oxide, Alkyne | nih.gov |
Strategies for Derivatization at the Isoxazole Core and Ethyl Substituents
The functionalization of the isoxazole core and its substituents allows for the fine-tuning of the molecule's properties. Direct functionalization of the isoxazole ring can be challenging due to its aromatic nature. However, methods for C-H functionalization are emerging as powerful tools for the late-stage modification of heterocyclic compounds.
Derivatization of the ethyl substituents on a this compound scaffold offers a more accessible route for introducing chemical diversity. The alkyl chains can be functionalized through various organic transformations, including oxidation, halogenation, and subsequent cross-coupling reactions. These modifications can be used to attach a wide range of functional groups, thereby altering the physicochemical and biological properties of the parent molecule.
For example, the introduction of hydroxyl groups can increase polarity and provide handles for further conjugation, while the incorporation of aromatic rings through cross-coupling reactions can modulate receptor-binding interactions. The choice of derivatization strategy depends on the desired properties of the final compounds.
Libraries and Diversity-Oriented Synthesis of Isoxazole Scaffolds
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of complex and structurally diverse small molecule libraries. rsc.org This approach is particularly valuable in drug discovery for exploring a broad chemical space. The isoxazole scaffold is well-suited for DOS due to the availability of multiple synthetic routes that can accommodate a wide range of building blocks.
The synthesis of isoxazole-based libraries often employs solid-phase or solution-phase parallel synthesis techniques. rsc.org By systematically varying the substituents at the 3, 4, and 5 positions of the isoxazole ring, large libraries of analogues can be generated. For instance, a library of 3,4,5-trisubstituted isoxazoles can be created by reacting a diverse set of nitrile oxides with a collection of substituted alkynes. mdpi.com
These libraries can then be screened in high-throughput assays to identify compounds with desired biological activities. The development of efficient and robust synthetic methods for the creation of isoxazole libraries is an active area of research. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3,4,5-Trimethylisoxazole |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Methodologies Applied to Isoxazole Systems
Principles and Applications of SAR in Related Isoxazole (B147169) and Triazole Research
Structure-Activity Relationship (SAR) studies investigate how the variation of chemical structure in a series of compounds affects their biological activity. This is achieved by systematically modifying different parts of a molecule and observing the resulting changes in its interaction with a biological target.
In the context of isoxazole and structurally related triazole systems, SAR studies have been instrumental in optimizing lead compounds for various therapeutic targets. For instance, research on 1,2,3-triazole-based benzothiazole (B30560) derivatives as potential probes for tau protein has demonstrated how systematic modifications can influence binding affinity and selectivity. nih.govrsc.org Similarly, SAR studies on the oxadiazole class of antibiotics, which share heterocyclic similarities with isoxazoles, have been crucial in identifying derivatives with potent activity against resistant bacteria like MRSA. nih.gov These studies typically involve the evaluation of a library of compounds where specific substituents on the heterocyclic ring or its appended functionalities are varied. nih.gov
A key principle in SAR is the identification of a "pharmacophore," the essential three-dimensional arrangement of functional groups required for biological activity. Once the pharmacophore is identified, medicinal chemists can introduce modifications to other parts of the molecule to improve properties such as potency, selectivity, and pharmacokinetic profiles. For example, in the development of trisubstituted isoxazoles as allosteric ligands for the RORγt nuclear receptor, SAR studies guided by in silico docking led to the optimization of an initial lead compound, resulting in a significant increase in potency and improved cellular activity. dundee.ac.uk The systematic exploration of substituents at different positions of the isoxazole ring is a common strategy to build a comprehensive SAR profile. dundee.ac.uk
The following table summarizes key findings from SAR studies on isoxazole and related heterocyclic systems:
| Compound Class | Biological Target | Key SAR Findings | Reference |
| Trisubstituted Isoxazoles | RORγt | Optimization of substituents at the C-4 position of the isoxazole ring led to a ~10-fold increase in potency. | dundee.ac.uk |
| Oxadiazoles | Penicillin-Binding Proteins | Modifications at the 5-position of the 1,2,4-oxadiazole (B8745197) ring were crucial for antibacterial activity against MRSA. | nih.gov |
| 1,2,3-Triazole Benzothiazoles | Tau Protein | Replacement of a photoisomerisable bridge with a 1,2,3-triazole moiety influenced the visualization of neurofibrillary tangles. | nih.govrsc.org |
| Indole-1,2,4-Triazoles | Anticancer | The presence of a 3,4-dichlorophenyl group on the indole-triazole scaffold showed excellent efficacy against Hep-G2 cancer cells. | researchgate.net |
Computational Approaches in QSAR for Property Prediction of Isoxazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of compounds with their biological activity. These computational models are powerful tools for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts.
For isoxazole derivatives, 3D-QSAR methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely employed. mdpi.comtandfonline.comnih.gov These methods generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. tandfonline.com
A study on isoxazole derivatives as Farnesoid X Receptor (FXR) agonists utilized CoMFA and CoMSIA models to identify critical structural requirements for their activity. mdpi.com The generated contour maps indicated that hydrophobicity at one position and an electronegative group at another were crucial for agonistic activity. mdpi.com Similarly, 3D-QSAR studies on isoxazole derivatives as Hsp90 inhibitors helped in predicting new compounds with enhanced activity based on the generated steric and electrostatic contour maps. tandfonline.com
The predictive power of QSAR models is assessed through statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high predictive ability allows for the reliable screening of virtual libraries of compounds. mdpi.com
The table below presents examples of QSAR models applied to isoxazole derivatives:
| QSAR Model | Biological Target | Key Findings | Reference |
| CoMFA & CoMSIA | Farnesoid X Receptor (FXR) | Identified the importance of hydrophobicity and electronegativity at specific positions for agonistic activity. | mdpi.com |
| CoMFA & CoMSIA | Hsp90 | Generated steric and electrostatic contour maps to guide the design of new inhibitors. | tandfonline.com |
| 3D-QSAR | Mutant BRAF Kinase | The CoMSIA/SEHA model showed strong predictive power for identifying potent anticancer inhibitors. | nih.gov |
| QSAR | Anti-inflammatory Activity | Developed a model with a close correlation between observed and predicted anti-inflammatory activity for isoxazole derivatives. | researchgate.net |
Molecular Docking and Interaction Analysis with Biological Targets (Applicable to Isoxazole Scaffolds)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the binding modes of isoxazole derivatives within the active sites of their biological targets.
Docking studies on isoxazole-carboxamide derivatives as COX inhibitors revealed the possible binding interactions with the human COX enzyme. nih.govresearchgate.netnih.gov For instance, it was observed that specific substitutions on the phenyl rings of the isoxazole derivative pushed the 5-methyl-isoxazole ring into a secondary binding pocket, leading to ideal interactions with the COX-2 enzyme. nih.govresearchgate.netnih.gov
In the case of Hsp90 inhibitors, molecular docking simulations have been used to investigate the binding modes of predicted compounds in the active site of the Hsp90 protein. tandfonline.comresearchgate.net These studies can identify key amino acid residues that form hydrogen bonds and hydrophobic interactions with the isoxazole ligand, providing insights for designing more potent inhibitors. researchgate.net
The combination of molecular docking with molecular dynamics (MD) simulations can further refine the understanding of ligand-protein interactions by providing a dynamic view of the binding process and the stability of the complex over time. tandfonline.comnih.gov
The following table summarizes the application of molecular docking to understand the interactions of isoxazole scaffolds with various biological targets:
| Isoxazole Derivative | Biological Target | Key Interactions and Findings | Reference |
| Isoxazole-carboxamides | COX-1 and COX-2 | 3,4-dimethoxy and chloro substitutions on phenyl rings promoted ideal binding interactions with the COX-2 enzyme. | nih.govresearchgate.netnih.gov |
| Isoxazole Scaffold | Hsp90 | Predicted ligands were shown to be stable in the active site of Hsp90. | tandfonline.com |
| Imidazo[2,1-b]oxazole Scaffold | Mutant BRAF Kinase | Docking revealed the stability of the scaffold in the receptor's active site. | nih.gov |
| Isoxazole-based Molecules | Hsp90 | Identified hydrogen bonds and hydrophobic interactions with crucial residues like Gly97, Asn51, and Lys58. | researchgate.net |
Role and Potential Applications of 3,4,5 Triethylisoxazole in Advanced Organic Synthesis
Utilization as Synthetic Intermediates in Complex Molecule Construction
The isoxazole (B147169) ring is a stable heterocyclic system that can be considered a masked β-hydroxyketone or γ-amino alcohol, functionalities that are ubiquitous in complex organic molecules. The reductive cleavage of the N-O bond in the isoxazole core can unmask these functional groups under specific reaction conditions. In the context of 3,4,5-triethylisoxazole, this transformation would yield a highly substituted acyclic intermediate with precise stereochemical control, dictated by the substitution pattern of the isoxazole precursor.
The presence of the three ethyl groups would influence the reactivity and solubility of the molecule and its downstream intermediates. For instance, the ethyl groups can provide steric hindrance, potentially directing the approach of reagents in subsequent synthetic steps and thereby controlling the stereochemical outcome of reactions.
| Intermediate Type | Precursor | Key Transformation | Resulting Functionality |
| β-Hydroxyketone | This compound | Reductive N-O bond cleavage (e.g., using Raney Nickel) | Acyclic ketone with a hydroxyl group at the β-position |
| γ-Amino Alcohol | This compound | Reductive cleavage under different conditions (e.g., catalytic hydrogenation) | Acyclic alcohol with an amino group at the γ-position |
Building Block in Natural Product Synthesis
The isoxazole moiety is a key structural motif in numerous natural products, often contributing to their biological activity. While no major natural products containing a this compound unit have been prominently reported, the synthesis of analogs of naturally occurring compounds could utilize this specific building block. The ethyl substituents could serve as simple alkyl appendages or as points for further functionalization.
The synthesis of isoxazoles often involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. To form this compound, this would involve the reaction of propanenitrile oxide with 3-hexyne. The regioselectivity of this cycloaddition is a critical factor, and the specific substitution pattern of the reactants would be chosen to favor the desired 3,4,5-trisubstituted product.
Contribution to the Development of Novel Organic Materials and Functional Molecules
The isoxazole ring, with its unique electronic properties, can be incorporated into larger conjugated systems to modulate the optical and electronic characteristics of organic materials. The electron-withdrawing nature of the isoxazole ring can influence the energy levels of molecular orbitals, which is a key consideration in the design of materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The ethyl groups in this compound would enhance the solubility of such materials in organic solvents, a crucial property for solution-based processing techniques. Furthermore, the alkyl chains can influence the solid-state packing of the molecules, which in turn affects the material's bulk properties, such as charge mobility.
| Application Area | Role of this compound | Potential Impact |
| Organic Electronics | Core component of a conjugated system | Enhanced solubility, modified electronic properties, and influence on solid-state morphology |
| Functional Dyes | Chromophoric unit | Tuning of absorption and emission wavelengths |
| Liquid Crystals | Mesogenic core | The rigid isoxazole core with flexible ethyl chains could induce liquid crystalline phases |
Future Research Directions and Emerging Trends for 3,4,5 Triethylisoxazole
Development of Sustainable and Economical Production Routes
The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For 3,4,5-Triethylisoxazole, research should pivot from traditional synthetic methods, which may rely on harsh conditions or hazardous reagents, towards more environmentally benign and cost-effective alternatives. nih.gov Key areas of focus include the use of greener solvents, energy-efficient reaction conditions, and recyclable catalysts.
Future investigations could explore ultrasound-assisted synthesis, which has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the formation of other isoxazole (B147169) derivatives. nih.gov The development of catalytic systems using earth-abundant metals or even metal-free organocatalysts would represent a significant advance over methods requiring precious metal catalysts. A comparative analysis of potential green synthetic pathways versus conventional methods highlights the potential for significant environmental and economic benefits.
Table 1: Comparison of Conventional vs. Potential Sustainable Synthetic Routes for Isoxazoles
| Parameter | Conventional Route | Potential Sustainable Route | Advantage of Sustainable Route |
|---|---|---|---|
| Solvent | Chlorinated solvents (e.g., DCM) | Water, Ethanol, Ionic Liquids | Reduced toxicity and environmental impact |
| Energy Source | Conventional heating (reflux) | Ultrasound, Microwave irradiation | Reduced reaction times, lower energy use |
| Catalyst | Stoichiometric reagents, Precious metals | Earth-abundant metal catalysts, Organocatalysts | Lower cost, reduced toxicity, potential for recycling |
| Atom Economy | Moderate, may generate significant waste | High, through multi-component reactions | Minimizes by-product formation and waste |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Beyond its synthesis, the reactivity of the this compound ring itself is a fertile ground for discovery. Research into unprecedented transformations could reveal novel pathways to complex molecular architectures. One promising avenue is the investigation of ring-rearrangement reactions, such as the base-mediated transformation of isoxazoles into oxazoles, which has been observed in other substituted systems. nih.govrsc.orglboro.ac.uk Understanding the mechanism and scope of such rearrangements for this compound could provide access to new classes of heterocyclic compounds.
Furthermore, exploring novel annulation reactions, where new rings are fused onto the isoxazole core, could generate polycyclic systems with unique properties. scispace.com This includes investigating gold-catalyzed or zinc-catalyzed reactions that could lead to complex fused heterocycles through previously unknown pathways. scispace.comdntb.gov.ua
Potential Research Areas for Novel Reactivity:
Ring-Opening and Rearrangement: Investigating conditions (e.g., basic, acidic, photochemical) that induce cleavage or rearrangement of the triethyl-substituted isoxazole ring.
C-H Functionalization: Developing methods for the direct and selective functionalization of the ethyl side chains without disturbing the isoxazole core.
Cycloaddition Reactions: Using the isoxazole as a building block in [4+2] or other cycloaddition reactions to construct more complex scaffolds.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and process control. nih.gov Integrating the synthesis of this compound into a flow chemistry platform could enable rapid optimization of reaction parameters such as temperature, pressure, and residence time. researchgate.net Automated platforms can systematically vary these parameters, allowing for the rapid identification of optimal conditions for yield and purity with minimal manual intervention. durham.ac.ukacs.org
A multi-step flow system could potentially telescope several reaction steps—such as oxime formation, chlorination, and cycloaddition—into a single, continuous process, eliminating the need for isolating intermediates. researchgate.net This approach not only improves efficiency and safety but also facilitates on-demand production, a key requirement for modern pharmaceutical and agrochemical research.
Table 2: Hypothetical Flow Chemistry Parameters for this compound Synthesis
| Parameter | Range for Optimization | Potential Impact on Reaction |
|---|---|---|
| Reactor Type | Packed-bed, Coil Reactor | Catalyst efficiency, mixing, heat transfer |
| Flow Rate | 0.1 - 10.0 mL/min | Residence time, throughput |
| Temperature | 25 - 200 °C | Reaction kinetics, selectivity, by-product formation |
| Pressure | 1 - 20 bar | Allows for superheating of solvents, enhances reaction rates |
| Reagent Stoichiometry | 1.0 - 3.0 equivalents | Conversion, yield, impurity profile |
Advanced Characterization Techniques for In Situ Reaction Monitoring
A deep understanding of a chemical reaction requires knowledge of its mechanism, kinetics, and the detection of any transient intermediates. Advanced spectroscopic techniques applied in situ (in the reaction vessel) can provide this information in real-time. spectroscopyonline.com For the synthesis of this compound, employing in situ monitoring could elucidate the rate-determining step and identify reactive intermediates that are missed by traditional offline analysis. researchgate.net
Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, products, and intermediates by monitoring their characteristic vibrational frequencies. Flow Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on species as they form and are consumed within the reactor. researchgate.net This data is invaluable for rapid process optimization and ensuring reaction safety and reproducibility, particularly during scale-up.
Spectroscopic Methods for In Situ Monitoring:
FTIR Spectroscopy: Useful for tracking functional groups, such as the disappearance of a nitrile oxide precursor and the formation of the isoxazole ring.
Raman Spectroscopy: Complements FTIR, particularly in aqueous media, and can provide kinetic data.
Flow NMR: Offers detailed structural analysis of all components in the reaction mixture over time, helping to identify intermediates and by-products conclusively.
Computational Design of Next-Generation Isoxazole-Based Scaffolds
Computational chemistry provides powerful tools for designing novel molecules with desired properties before they are synthesized in the lab. Using this compound as a foundational scaffold, computational methods can guide the development of next-generation derivatives for specific applications. Density Functional Theory (DFT) can be used to predict the reactivity of the scaffold, identifying which positions are most susceptible to electrophilic or nucleophilic attack and predicting the outcomes of potential novel transformations. scispace.com
For drug discovery applications, molecular docking simulations can predict how novel derivatives of this compound might bind to specific biological targets like enzymes or receptors. nih.gov By computationally screening virtual libraries of related compounds, researchers can prioritize the synthesis of molecules with the highest predicted activity and best safety profiles, saving significant time and resources. This in silico approach accelerates the design-build-test-learn cycle, paving the way for the rapid discovery of new therapeutic agents. nih.gov
Q & A
Basic: What are the optimal synthetic routes for 3,4,5-Triethylisoxazole to ensure high purity and yield?
Methodological Answer:
Synthesis of this compound can be optimized using reflux conditions with polar aprotic solvents like DMSO, followed by controlled cooling and crystallization. For example:
- Reaction Setup : Reflux the precursor (e.g., substituted hydrazide) in DMSO for 18 hours under inert atmosphere .
- Workup : Distill under reduced pressure, cool, and precipitate in ice water. Stir for 12 hours at room temperature, filter, and recrystallize using water-ethanol mixtures (3:1 v/v) to achieve ~65% yield .
- Critical Parameters : Solvent choice (DMSO enhances cyclization), reaction time (prevents incomplete ring closure), and crystallization conditions (controls polymorph formation).
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
A multi-technique approach is recommended:
- NMR : ¹H/¹³C NMR to confirm ethyl group positions and isoxazole ring integrity. Compare with NIST reference spectra for substituted isoxazoles .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities.
- IR Spectroscopy : Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
Basic: How to design initial biological activity assays for this compound?
Methodological Answer:
Adopt protocols from structurally related compounds:
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL concentrations .
- Enzyme Inhibition : Test against acetylcholinesterase or kinases via colorimetric assays (e.g., Ellman’s method) with IC₅₀ calculations .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .
Advanced: How to investigate the mechanistic basis of this compound’s bioactivity?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
- Kinetic Studies : Perform time-dependent enzyme inhibition assays to distinguish competitive vs. non-competitive mechanisms.
- Metabolite Profiling : LC-MS/MS to identify active metabolites in cellular models .
Advanced: How to resolve low synthetic yields or byproduct formation in this compound synthesis?
Methodological Answer:
- Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., uncyclized intermediates).
- Optimization Strategies :
Advanced: What computational methods predict structure-activity relationships (SAR) for this compound derivatives?
Methodological Answer:
- QSAR Modeling : Use descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate substituent effects with bioactivity .
- DFT Calculations : Analyze electron density maps to identify reactive sites for functionalization (e.g., ethyl group substitution) .
Advanced: How to address contradictions in reported spectral data for this compound?
Methodological Answer:
- Reference Cross-Validation : Compare experimental NMR/MS data with NIST Chemistry WebBook entries for analogous isoxazoles .
- Reproducibility Checks : Repeat synthesis and characterization under standardized conditions (e.g., solvent, temperature).
Advanced: What strategies enhance the solubility or stability of this compound in pharmacological studies?
Methodological Answer:
- Derivatization : Synthesize prodrugs (e.g., ester or Schiff base derivatives) to improve bioavailability .
- Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles for controlled release .
Advanced: How to validate analytical methods for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC Validation : Follow ICH guidelines for linearity (R² > 0.995), precision (RSD < 2%), and recovery (90–110%) using spiked samples.
- Internal Standards : Deuterated analogs (e.g., d₅-ethyl groups) for accurate MS quantification .
Advanced: What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
